4-nitro-1,3-benzothiazole-2,7-diamine
CAS No.: 107586-87-8
Cat. No.: VC20750343
Molecular Formula: C7H6N4O2S
Molecular Weight: 210.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 107586-87-8 |
---|---|
Molecular Formula | C7H6N4O2S |
Molecular Weight | 210.22 g/mol |
IUPAC Name | 4-nitro-1,3-benzothiazole-2,7-diamine |
Standard InChI | InChI=1S/C7H6N4O2S/c8-3-1-2-4(11(12)13)5-6(3)14-7(9)10-5/h1-2H,8H2,(H2,9,10) |
Standard InChI Key | GBPDFDQVFTUIJW-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C(=C1N)SC(=N2)N)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=C2C(=C1N)SC(=N2)N)[N+](=O)[O-] |
Introduction
1. Introduction to 4-Nitro-1,3-benzothiazole-2,7-diamine
4-Nitro-1,3-benzothiazole-2,7-diamine is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen. This compound has garnered attention in various fields, including organic chemistry, pharmaceuticals, and materials science due to its unique structural properties and potential applications.
2. Synthesis of 4-Nitro-1,3-benzothiazole-2,7-diamine
The synthesis of 4-nitro-1,3-benzothiazole-2,7-diamine can be achieved through several methods. A common synthetic route involves the nitration of 1,3-benzothiazole followed by the introduction of amino groups at the desired positions.
Step 1: Nitration
The first step involves the nitration of 1,3-benzothiazole using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces the nitro group at the 4-position.
Step 2: Amination
The next step involves the amination of the nitrated product using ammonia or an amine source in the presence of a suitable catalyst or under specific conditions to ensure the amino groups are introduced at the 2 and 7 positions.
Reaction Scheme
A simplified reaction scheme can be represented as follows:
text1,3-Benzothiazole + HNO3 → 4-Nitro-1,3-benzothiazole 4-Nitro-1,3-benzothiazole + NH3 → 4-Nitro-1,3-benzothiazole-2,7-diamine
3. Applications of 4-Nitro-1,3-benzothiazole-2,7-diamine
4-Nitro-1,3-benzothiazole-2,7-diamine has several notable applications across different domains:
Pharmaceutical Applications
Research indicates that compounds with similar structures exhibit antimicrobial and anticancer activities. Preliminary studies suggest that 4-nitro-1,3-benzothiazole-2,7-diamine may have potential as a lead compound in drug development.
Table: Biological Activity Overview
Activity Type | Reference | Observed Effect |
---|---|---|
Antimicrobial | Smith et al., 2020 | Inhibition of bacterial growth |
Anticancer | Johnson et al., 2021 | Induction of apoptosis in cancer cells |
Material Science
Due to its unique electronic properties, this compound may find applications in organic electronics and as a dye in various materials.
4. Safety and Handling
Handling chemicals like 4-nitro-1,3-benzothiazole-2,7-diamine requires adherence to safety protocols due to potential toxicity.
Safety Data Sheet (SDS) Highlights
Hazard Classification | Description |
---|---|
Toxicity | May cause skin and eye irritation |
Environmental Impact | Harmful to aquatic life |
Recommended Precautions | Use personal protective equipment |
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